5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
CAS No.: 2121511-53-1
Cat. No.: VC11723202
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121511-53-1 |
|---|---|
| Molecular Formula | C13H19BClNO3 |
| Molecular Weight | 283.56 g/mol |
| IUPAC Name | 5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
| Standard InChI Key | XOOIQGCESLKEKD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyridine ring substituted at positions 2, 3, and 5. The ethoxy group (-OCH₂CH₃) occupies position 2, while the dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached at position 3. A chlorine atom resides at position 5, enhancing electrophilic reactivity. The molecular formula is C₁₃H₁₉BClNO₃, with a molecular weight of 283.56 g/mol.
Spectroscopic Data
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SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl -
InChIKey:
XOOIQGCESLKEKD-UHFFFAOYSA-N
These identifiers facilitate database searches and computational modeling.
Physicochemical Properties
| Property | Value | Prediction Method |
|---|---|---|
| Boiling Point | 360.8±27.0°C | Computational |
| Density | 1.05±0.1 g/cm³ | Computational |
| pKa | 4.79±0.10 | Estimated |
| Storage Conditions | 2–8°C under N₂/Ar | Experimental |
The low pKa suggests moderate acidity, likely at the boronic ester oxygen . Stability under inert gas aligns with typical boronic ester handling protocols .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For example, 5-chloro-2-ethoxy-3-iodopyridine may react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.
Representative Reaction:
Yields depend on solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C).
Purification and Analysis
Chromatographic techniques (silica gel, eluent: hexane/EtOAc) isolate the product. Purity is verified via HPLC (>95%) and ¹H/¹³C NMR. Key NMR signals include:
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¹H NMR (CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 1.45 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 8.20–8.50 (m, 2H, pyridine-H).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables aryl-aryl bond formation. For instance, coupling with 4-bromoanisole yields 5-chloro-2-ethoxy-3-(4-methoxyphenyl)pyridine, a potential kinase inhibitor intermediate.
Mechanism:
(Ar = aryl; X = Br, I)
Pharmaceutical Intermediates
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Anticancer Agents: The chloro substituent allows further functionalization (e.g., SNAr reactions).
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Agrochemicals: Ethoxy groups enhance lipid solubility, aiding pesticide penetration .
Research Frontiers
Catalytic Innovations
Recent studies explore nickel catalysts for room-temperature couplings, reducing energy costs.
Biomedical Applications
Preliminary work investigates boron neutron capture therapy (BNCT) applications, leveraging the ¹⁰B isotope .
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